molecular formula C23H22BrN3O3 B10897820 N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide

N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide

Cat. No.: B10897820
M. Wt: 468.3 g/mol
InChI Key: SWUXTWVBMOOPLG-CVKSISIWSA-N
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Description

N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzyl group, a bromophenyl hydrazone moiety, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenol in the presence of a suitable catalyst to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for further modification and optimization for specific purposes.

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

N-benzyl-2-[4-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C23H22BrN3O3/c1-29-22-13-18(15-26-27-20-10-8-19(24)9-11-20)7-12-21(22)30-16-23(28)25-14-17-5-3-2-4-6-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15+

InChI Key

SWUXTWVBMOOPLG-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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